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Introduction
Aumolertinib (formerly almonertinib, HS-10296) is a third-generation epidermal growth factor

receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical

efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations,

particularly the T790M resistance mutation.[1][2][3][4] This technical guide provides an in-depth

analysis of the binding kinetics of aumolertinib to the EGFR T790M mutant, consolidating

available quantitative data, outlining detailed experimental protocols for characterization, and

visualizing key pathways and processes.

Aumolertinib is an irreversible, covalent inhibitor that selectively targets the ATP-binding site

of EGFR.[2] Its chemical structure, featuring a cyclopropyl group on the indole nitrogen ring,

enhances its stability and binding affinity for the T790M mutant, while minimizing activity

against wild-type (WT) EGFR.[5] This high selectivity contributes to its favorable safety profile.

The mechanism of action involves the formation of a covalent bond with the cysteine residue at

position 797 (Cys797) within the EGFR active site, leading to sustained inhibition of the kinase

activity and downstream signaling pathways.[6]

Quantitative Data: Inhibitory Potency of
Aumolertinib

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b607974?utm_src=pdf-interest
https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10146396/
https://www.researchgate.net/publication/359353350_Aumolertinib_A_Review_in_Non-Small_Cell_Lung_Cancer
https://pubmed.ncbi.nlm.nih.gov/35272542/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11961741/
https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://www.researchgate.net/publication/359353350_Aumolertinib_A_Review_in_Non-Small_Cell_Lung_Cancer
https://peakproteins.com/portfolio-items/using-mass-spectrometry-to-rapidly-facilitate-covalent-drug-discovery/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8588130/
https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While specific kinetic constants such as k_on, k_off, and k_inact/K_i for the interaction between

aumolertinib and EGFR T790M are not readily available in publicly accessible literature, the

half-maximal inhibitory concentrations (IC50) provide a robust measure of its potent and

selective inhibitory activity. The following table summarizes the reported IC50 values of

aumolertinib against various EGFR mutant forms.

EGFR Mutant IC50 (nM) Reference

T790M 0.37 ± 0.04 [7]

T790M/L858R 0.29 ± 0.10 [7]

T790M/Del19 0.21 ± 0.10 [7]

L858R Data not available

Del19 Data not available

Wild-Type (WT) 3.39 ± 0.53 [8]

Note: The lower IC50 values against the T790M-containing mutants compared to the wild-type

EGFR underscore the high selectivity of aumolertinib.

Experimental Protocols
The characterization of the binding kinetics of a covalent inhibitor like aumolertinib to its

target, EGFR T790M, typically involves a combination of biochemical and cell-based assays.

Below are detailed methodologies for key experiments that are likely employed in such studies.

Kinase Inhibition Assay (Time-Resolved Fluorescence
Resonance Energy Transfer - TR-FRET)
This assay is used to determine the IC50 values of aumolertinib against various EGFR kinase

domains.

Objective: To quantify the concentration of aumolertinib required to inhibit 50% of the EGFR

T790M kinase activity.

Materials:
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Recombinant human EGFR T790M kinase domain

ULight™-poly-GT substrate

Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)

ATP (Adenosine triphosphate)

Aumolertinib (serial dilutions)

Assay buffer (e.g., HEPES, MgCl2, EGTA, Tween-20)

384-well low-volume plates

TR-FRET plate reader

Procedure:

Enzyme and Substrate Preparation: Prepare a solution of the EGFR T790M kinase and

ULight™-poly-GT substrate in the assay buffer.

Compound Addition: Add serial dilutions of aumolertinib or DMSO (vehicle control) to the

wells of a 384-well plate.

Kinase Reaction Initiation: Add the EGFR T790M enzyme and substrate mixture to the wells

to initiate the kinase reaction.

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to

allow for phosphorylation of the substrate.

Detection: Stop the kinase reaction by adding a detection mixture containing the Europium-

labeled anti-phosphotyrosine antibody and EDTA.

Signal Measurement: After another incubation period (e.g., 60 minutes), measure the time-

resolved fluorescence resonance energy transfer signal on a compatible plate reader. The

signal is proportional to the extent of substrate phosphorylation.
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Data Analysis: Plot the TR-FRET signal against the logarithm of the aumolertinib
concentration and fit the data to a four-parameter logistic equation to determine the IC50

value.

Covalent Binding Assessment by Mass Spectrometry
This method directly confirms the covalent adduction of aumolertinib to the EGFR T790M

protein.

Objective: To verify the formation of a covalent bond between aumolertinib and EGFR T790M

and to identify the site of modification.

Materials:

Recombinant human EGFR T790M kinase domain

Aumolertinib

Incubation buffer (e.g., Tris-HCl)

Urea

Dithiothreitol (DTT)

Iodoacetamide (IAM)

Trypsin (mass spectrometry grade)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

Incubation: Incubate the EGFR T790M protein with an excess of aumolertinib at 37°C for a

sufficient time to ensure complete adduction. A control sample with DMSO is prepared in

parallel.

Denaturation and Reduction: Denature the protein by adding urea and reduce the disulfide

bonds with DTT.
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Alkylation: Alkylate the free cysteine residues with iodoacetamide.

Digestion: Dilute the sample to reduce the urea concentration and digest the protein into

smaller peptides using trypsin overnight at 37°C.

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass

spectrometer is set to perform data-dependent acquisition, fragmenting the most abundant

peptides.

Data Analysis: Search the acquired MS/MS spectra against the human protein database,

specifying the mass of aumolertinib as a potential modification on cysteine residues. The

identification of a peptide with a mass shift corresponding to the molecular weight of

aumolertinib on Cys797 confirms the covalent binding and its location.

Cellular Thermal Shift Assay (CETSA)
CETSA is a cell-based assay that can be used to verify target engagement of aumolertinib
with EGFR T790M in a cellular environment.

Objective: To demonstrate that aumolertinib binds to and stabilizes EGFR T790M within intact

cells.

Materials:

NSCLC cell line expressing EGFR T790M (e.g., NCI-H1975)

Aumolertinib

Cell culture medium and reagents

Phosphate-buffered saline (PBS)

Lysis buffer with protease and phosphatase inhibitors

Western blot reagents and equipment

Antibodies against EGFR and a loading control (e.g., GAPDH)
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Procedure:

Cell Treatment: Treat the EGFR T790M-expressing cells with aumolertinib or DMSO

(vehicle control) for a specified time.

Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat

the samples at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to

induce thermal denaturation of proteins.

Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to

pellet the aggregated, denatured proteins.

Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze

the levels of EGFR T790M by Western blotting.

Data Analysis: Quantify the band intensities for EGFR T790M at each temperature for both

the aumolertinib-treated and control groups. A shift in the melting curve to a higher

temperature for the aumolertinib-treated sample indicates that the drug has bound to and

stabilized the EGFR T790M protein.
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Click to download full resolution via product page

Caption: EGFR T790M signaling pathway and its inhibition by Aumolertinib.
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Caption: Workflow for analyzing Aumolertinib's binding kinetics.
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Caption: Aumolertinib's two-step covalent binding to EGFR T790M.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. An evaluation of aumolertinib for the treatment of EGFR T790M mutation-positive non-
small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Neoadjuvant Aumolertinib for unresectable stage III EGFR-mutant non-small cell lung
cancer: a single-arm phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

5. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins
[peakproteins.com]

6. Icotinib, Almonertinib, and Olmutinib: A 2D Similarity/Docking-Based Study to Predict the
Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]

7. tandfonline.com [tandfonline.com]

8. Determination of Osimertinib, Aumolertinib, and Furmonertinib in Human Plasma for
Therapeutic Drug Monitoring by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Aumolertinib's Binding Kinetics to EGFR T790M: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607974#aumolertinib-binding-kinetics-to-egfr-t790m-
mutant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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